![molecular formula C23H30N6O2 B1677024 4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide CAS No. 444723-13-1](/img/structure/B1677024.png)
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Übersicht
Beschreibung
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, also known as CHMBD, is a novel synthetic compound with potential therapeutic and diagnostic applications. CHMBD is a member of the purine-based family of compounds and is composed of two nitrogen-containing heterocyclic rings, a cyclohexyl group, and four ethyl groups. It is a white powder that is soluble in water and is stable under normal laboratory conditions. CHMBD has been studied for its potential to be used as an imaging agent, a therapeutic agent, and a diagnostic agent.
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase 2 (Cdk2) Inhibition
NU6140 is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), a protein kinase that plays a crucial role in the control of the cell cycle . It exhibits 10- to 36-fold selectivity over other CDKs .
Cancer Therapy
Aberrations in the control of cell cycle progression occur in the majority of human malignancies. Therefore, CDKs are promising targets for anticancer therapy . NU6140 has shown to be effective in inducing apoptosis and reducing proliferation of various cancer cells .
Inhibition of Aurora A and Aurora B
In addition to its effect on Cdk2, NU6140 also potently inhibits Aurora A and Aurora B, proteins that play key roles in mitosis .
Induction of Apoptosis in HeLa Cells
NU6140 induces apoptosis in HeLa cervical carcinoma cells, arrests cells in the G2/M phase, and reduces cell survival both by itself and in combination with paclitaxel .
Influence on Pluripotency Markers
NU6140 treatment has been found to decrease the expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells .
Cell Cycle Arrest
NU6140 treatment arrested human embryonic stem (hES) and human embryonic carcinoma (hEC) cells in the G2 phase and inhibited entry into the M phase .
Sensitivity in hES and hEC Cells
A higher sensitivity to NU6140 application was detected in hES than hEC cells .
Potentiation of Paclitaxel-Induced Apoptosis
NU6140 significantly potentiates the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .
Wirkmechanismus
Target of Action
NU6140, also known as “4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide” or “Cdk2 inhibitor IV”, is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein serine/threonine kinase whose activity depends on association with a noncatalytic regulatory subunit called a cyclin . It plays a crucial role in the control of the cell cycle .
Mode of Action
NU6140 inhibits CDK2 interaction with cyclin A . It exhibits 10- to 36-fold selectivity over other CDKs . In addition to CDK2, NU6140 also potently inhibits Aurora A and Aurora B .
Biochemical Pathways
The inhibition of CDK2 by NU6140 affects the cell cycle, specifically arresting cells in the G2/M phase . This is a crucial phase where the cell prepares for mitosis or division. The inhibition of Aurora kinases, which are essential for cell division, further contributes to this effect .
Pharmacokinetics
Its ability to inhibit cdk2 and induce apoptosis in various cancer cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
NU6140 induces apoptosis, or programmed cell death, in cancer cells . It reduces cell survival both by itself and in combination with other drugs like paclitaxel . The treatment with NU6140 results in a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells .
Action Environment
Like all drugs, its effectiveness can be influenced by various factors including the specific type of cells it is acting upon, the presence of other drugs, and the overall health status of the individual .
Eigenschaften
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQSRJCJTWWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436732 | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |
CAS RN |
444723-13-1 | |
Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NU6140?
A1: NU6140 is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].
Q2: How does NU6140 impact the expression of survivin, a protein involved in apoptosis regulation?
A2: Studies have shown that NU6140, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in NU6140's mechanism of action [].
Q3: Has the crystal structure of NU6140 in complex with CDK2 been solved, and what insights does it provide?
A3: Yes, the co-crystal structure of NU6140 bound to CDK2 has been determined []. The structural data confirms that NU6140 occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of NU6140 and can guide the design of more potent and selective CDK2 inhibitors.
Q4: Is NU6140 a highly selective CDK2 inhibitor?
A4: While initially considered a selective CDK2 inhibitor, further research suggests that NU6140 might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.
Q5: Beyond cancer, are there other potential therapeutic applications for NU6140?
A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. NU6140 treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that NU6140, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.
Q6: How does the structure of NU6140 relate to its activity?
A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for NU6140, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.